![molecular formula C7H13NO4 B131918 2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid CAS No. 145143-01-7](/img/structure/B131918.png)

2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid

Overview

Description

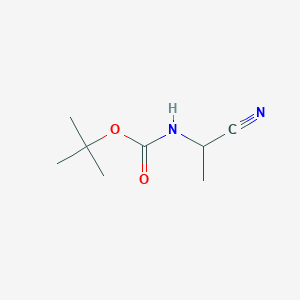

2-[(2-Methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid, also known as N-tert-butoxycarbonyl-2-amino[15N]acetic acid (Boc-Gly-15N-OH), is a chemical compound used in scientific research as a building block for peptides and proteins. This compound is a derivative of glycine, an amino acid that is found naturally in the body. Boc-Gly-15N-OH is synthesized using a specific method and has various applications in biochemical and physiological research.

Scientific Research Applications

Synthesis and Characterization

The amino acid [1-(aminomethyl)cyclohexyl]acetic acid was reacted with 2-hydroxynaphthaldehyde to produce the Schiff base ligand [1-({[(Z)-(2-hydroxynaphthalen-1-yl)methylidene]amino}methyl)cyclohexyl]acetic acid (H-HMAC), which was then reacted with metal ions to form compounds with applications in xanthine oxidase inhibitory activities and free radical scavenging properties (Ikram et al., 2015).

Crystal Structure Analysis

The study of the crystal structure of compounds such as (S)-2-amino-3-(1H-indol-3-yl)propanoic acidate, acetic acid, and water (1:1:1) contributes to the understanding of molecular geometry and the role of amino acids in methylation, detoxication, and antioxidation. These insights are valuable in the pharmaceutical and food industries (Li et al., 2009).

Synthesis of Novel Compounds

The creation of new compounds like (2-Methyl-2H-chromen-2-yl)acetic acid and its derivatives through specific synthesis processes expands the potential applications in chemical and pharmaceutical research. Such syntheses contribute to the development of new materials with unique properties (Yamaguchi et al., 1992).

Pharmaceutical Applications

The synthesis of various compounds, such as methyl 2-(5-fluorouracil-1-yl-aceto)amino-3-phenylpropanoate, indicates potential applications in antitumor activities. This demonstrates the significant role of chemical synthesis in the development of new pharmaceutical agents (Wang Yuan-chao, 2011).

Antibacterial and Antifungal Properties

The synthesis of compounds like 1, 4-Benzothiazine derivatives and their evaluation for antimicrobial activity reflects the significance of such compounds in addressing bacterial and fungal infections. This research contributes to the development of new antibiotics and antifungals (Kalekar et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonyl(15N)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPJIFMKZZEXLR-ARERNSRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[15NH][13CH2]C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583955 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

145143-01-7 | |

| Record name | N-(tert-Butoxycarbonyl)(2-~13~C,~15~N)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 145143-01-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2-Aminoethyl)piperazin-1-yl]-N-hydroxynitrous amide](/img/structure/B131845.png)

![3-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-phenylsulfanylpropanoic acid](/img/structure/B131849.png)